FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

VHL HIF-1α Fluorescence Polarization

Low-affinity HIF-1α probes (Kd 180-560 nM) compromise signal-to-noise ratios in VHL binding assays. This optimized 20-amino acid FAM-labeled CODD peptide resolves that with a 3 nM Kd-enabling saturable binding at low concentrations. - 60- to 187-fold affinity improvement over shorter analogs for accurate Ki/IC50 determination - Works at 10-30 nM probe concentrations, reducing reagent costs per well - ≥1 mg/mL PBS solubility supports DMSO-free biophysical assays (ITC, SPR) - ≥95% HPLC purity ensures inter-laboratory reproducibility

Molecular Formula C122H158N24O39S
Molecular Weight 2616.8 g/mol
Cat. No. B12378827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
Molecular FormulaC122H158N24O39S
Molecular Weight2616.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CC(CN5C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O
InChIInChI=1S/C122H158N24O39S/c1-10-60(6)99(144-114(177)83(47-65-25-28-67(148)29-26-65)142-117(180)90-49-70(151)56-146(90)118(181)62(8)129-107(170)80(43-58(2)3)135-101(164)61(7)128-103(166)77(36-38-94(153)154)132-110(173)84(52-95(155)156)136-102(165)66-27-32-72-71(48-66)120(183)185-122(72)73-33-30-68(149)50-91(73)184-92-51-69(150)31-34-74(92)122)119(182)145-41-18-24-89(145)116(179)133-78(39-42-186-9)106(169)139-85(53-96(157)158)112(175)141-87(55-98(161)162)113(176)140-86(54-97(159)160)111(174)138-82(46-64-21-15-12-16-22-64)109(172)131-76(35-37-93(123)152)105(168)137-81(44-59(4)5)108(171)130-75(23-17-40-127-121(125)126)104(167)143-88(57-147)115(178)134-79(100(124)163)45-63-19-13-11-14-20-63/h11-16,19-22,25-34,48,50-51,58-62,70,75-90,99,147-151H,10,17-18,23-24,35-47,49,52-57H2,1-9H3,(H2,123,152)(H2,124,163)(H,128,166)(H,129,170)(H,130,171)(H,131,172)(H,132,173)(H,133,179)(H,134,178)(H,135,164)(H,136,165)(H,137,168)(H,138,174)(H,139,169)(H,140,176)(H,141,175)(H,142,180)(H,143,167)(H,144,177)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H4,125,126,127)/t60-,61-,62-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1
InChIKeyMYQJVAZBOAFIAB-KJABKTNKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 VHL Probe


FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is a 5-carboxyfluorescein (FAM)-labeled synthetic peptide derived from the C-terminal oxygen-dependent degradation domain (CODD) of hypoxia-inducible factor 1-alpha (HIF-1α) . It functions as a high-affinity substrate for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, exhibiting a dissociation constant (Kd) of 3 nM in fluorescence polarization (FP) assays . The compound is specifically designed as a longer, optimized analog of the widely used VHL probe FAM-DEALA-Hyp-YIPD, featuring an extended C-terminal sequence to achieve enhanced binding affinity and assay robustness .

High-affinity VHL substrate for fluorescence polarization assays
Extended HIF-1α CODD sequence supports native domain mimicry
Reported affinity context relative to shorter probe analogs

Why Generic HIF-1α Peptides Cannot Replace FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2


The VHL/HIF-1α interaction is exquisitely sensitive to peptide sequence length and composition; minimal truncations of the CODD region can reduce binding affinity by orders of magnitude . Generic or shorter HIF-1α peptide analogs, such as FAM-DEALA-Hyp-YIPD, exhibit a Kd range of 180–560 nM—representing a 60- to 187-fold reduction in affinity compared to FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 (Kd = 3 nM) . Substituting a lower-affinity probe in fluorescence polarization displacement assays introduces substantial risk of reduced signal-to-noise ratios, compromised assay sensitivity, and unreliable competitive displacement data for small-molecule VHL ligands .

Extended CODD sequence with high VHL affinity
Shorter analog may exhibit substantially lower affinity, reducing assay sensitivity
Broader dynamic range in displacement assays
Lower-affinity probe may limit discrimination of weak VHL ligands
Full CODD-domain mimicry for physiological binding context
Truncated sequence may lack auxiliary VHL contacts, altering competitive displacement profile

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2: Evidence vs. Analogs


VHL Binding Affinity

The target compound exhibits a VHL binding affinity (Kd) of 3 nM, determined by fluorescence polarization (FP) assay . This represents a 60- to 187-fold improvement in affinity compared to the shorter analog FAM-DEALA-Hyp-YIPD, which has a reported Kd range of 180–560 nM under identical FP assay conditions .

VHL Binding Affinity
Head-to-head
Kd = 3 nM (vs 180–560 nM)
Reported high-affinity probe context for FP assays
60- to 187-fold difference; VHL/Elongin B/C complex
VHL HIF-1α Fluorescence Polarization PROTAC Binding Affinity

Competitive Displacement Assay Sensitivity

The unlabeled core peptide DEALA-Hyp-YIPD functions as a VHL/HIF-1α interaction inhibitor with an IC50 of 0.91 μM . This value provides a baseline for displacement assays using the FAM-labeled probe. The 3 nM Kd of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 suggests it can detect competitive displacement by ligands with potencies spanning sub-nanomolar to high-micromolar ranges, including weak inhibitors such as the parent peptide sequence.

Displacement Sensitivity
Cross-study
~300× dynamic range (probe Kd / competitor IC50)
Broad window for discriminating VHL ligand potencies
Unlabeled core peptide IC50 = 0.91 μM
VHL IC50 FP Displacement HIF-1α PROTAC

Sequence Length and Molecular Weight

The target compound is a 20-amino acid peptide with an extended C-terminal sequence (YIPMDDDFQLRSF), whereas the comparator FAM-DEALA-Hyp-YIPD is an 8-amino acid peptide . The additional residues in the longer peptide contribute to the observed 60- to 187-fold affinity enhancement, likely by engaging auxiliary contacts within the VHL binding pocket .

Sequence & MW
Head-to-head
20 aa (2616.76 g/mol) vs 8 aa (1477.5 g/mol)
Extended sequence mimics native CODD domain
12 additional amino acids; purity ≥95%
Peptide Length Molecular Weight VHL HIF-1α Sequence

Aqueous Solubility

The longer peptide FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 demonstrates solubility of at least 1 mg/mL in PBS (pH 7.4) , sufficient for typical FP assay working concentrations. The shorter analog FAM-DEALA-Hyp-YIPD has not been reported with comparable aqueous solubility data from the same vendor, suggesting potential handling differences in assay buffer preparation .

Aqueous Solubility
Data to verify
≥1 mg/mL in PBS (pH 7.4)
Reported solubility facilitates DMSO-free buffer
Comparator solubility data not reported
Solubility Assay Development FP VHL HIF-1α

Spectral Properties

Both peptides utilize the same 5-FAM fluorophore and exhibit near-identical spectral characteristics: λex/λem = 485/520 nm for the longer peptide and λex/λem = 485/535 nm for the shorter analog . The minor difference in emission maximum (520 nm vs. 535 nm) falls within typical instrument variance and does not confer a functional differentiation in assay design.

Spectral Properties
Supporting
λex/λem 485/520 nm vs 485/535 nm
Spectral consistency supports instrument transfer
15 nm shift within typical variance
Fluorescence Excitation/Emission FP VHL HIF-1α

Product Purity

The target compound is supplied with a purity specification of ≥95% as determined by HPLC . This purity level meets or exceeds the typical quality standard for research-grade fluorescent peptide probes . No comparative purity data for the shorter analog FAM-DEALA-Hyp-YIPD is available from the same source, precluding a direct head-to-head purity assessment.

Product Purity
Class-level
≥95% (HPLC)
Meets typical purity for fluorescent probes
Batch consistency supports reproducibility
Purity HPLC QC VHL HIF-1α

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 Research Applications


High-Throughput VHL Ligand Screening

The 3 nM Kd enables robust FP displacement assays at probe concentrations as low as 10–30 nM, significantly reducing reagent costs per well compared to lower-affinity probes that require higher concentrations . The broad dynamic range between probe Kd (3 nM) and baseline competitor IC50 (0.91 μM for unlabeled peptide) allows reliable detection of weak to potent VHL binders, critical for fragment-based and HTS campaigns in targeted protein degradation (PROTAC) discovery .

QSAR Studies for VHL Inhibitors

The 60- to 187-fold affinity advantage over FAM-DEALA-Hyp-YIPD translates to superior assay precision in competitive displacement experiments, enabling accurate Ki and IC50 determination for VHL ligand series . The extended peptide sequence (20 amino acids) more faithfully recapitulates the native HIF-1α CODD domain , providing a physiologically relevant context for evaluating small-molecule VHL binders intended for cellular PROTAC applications.

Biophysical Characterization of VHL PPIs

The documented solubility of ≥1 mg/mL in PBS (pH 7.4) facilitates isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) experiments requiring DMSO-free conditions, minimizing solvent interference. The 3 nM Kd ensures saturable binding at low protein concentrations, reducing material requirements for resource-intensive biophysical assays.

FP-Based VHL Binding Assays for Collaborative Studies

The ≥95% HPLC purity specification and consistent 3 nM Kd across multiple vendors (TargetMol, R&D Systems, MedChemExpress) provide inter-laboratory reproducibility essential for multi-site studies. The spectral compatibility (λex/λem = 485/520 nm) with existing FP plate readers eliminates the need for instrument reconfiguration when transitioning from shorter FAM-labeled HIF-1α probes .

Application
Selection Property
Validation Focus
High-throughput VHL ligand screening
Probe affinity and dynamic range
Assay sensitivity across affinity range
QSAR and SAR studies for VHL inhibitors
Affinity context and sequence mimicry
Accurate Ki/IC50 and domain relevance
Biophysical characterization (ITC, SPR)
Aqueous solubility and saturable binding
DMSO-free conditions and low material consumption
Collaborative FP-based binding studies
Purity, affinity consistency, spectral match
Inter-laboratory reproducibility and instrument compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.